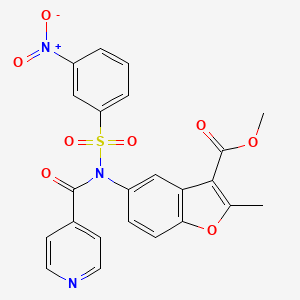
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. BDP is a heterocyclic compound that contains a pyrazole ring and a benzodioxole moiety, making it a unique chemical structure with promising properties.
Wirkmechanismus
The mechanism of action of BDP is not fully understood, but it is believed to act through multiple pathways. BDP has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. BDP has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. BDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of enzymes involved in inflammation, and induce apoptosis in cancer cells. Furthermore, BDP has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP in lab experiments is its potent activity against cancer cells and its anti-inflammatory properties. BDP is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using BDP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for BDP research, including exploring its potential applications in agriculture and environmental science. BDP has been found to have insecticidal activity against various insects, including aphids and whiteflies, making it a potential candidate for use as a pesticide. Furthermore, BDP has been shown to have antibacterial activity against various bacteria, including E. coli and S. aureus, making it a potential candidate for use as an antibiotic. Finally, BDP has been found to have potential applications in environmental science, as it has been shown to degrade various pollutants such as polycyclic aromatic hydrocarbons (PAHs) and dioxins.
Conclusion:
In conclusion, BDP is a unique chemical compound with promising properties that have been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. BDP has been found to exhibit potent anticancer and anti-inflammatory activity, as well as neuroprotective effects. However, further research is needed to fully understand the mechanism of action of BDP and explore its potential applications in agriculture and environmental science.
Synthesemethoden
The synthesis of BDP can be achieved through various methods, including one-pot synthesis, palladium-catalyzed cross-coupling reaction, and Suzuki-Miyaura coupling reaction. One of the most commonly used methods for BDP synthesis is a one-pot synthesis that involves the reaction of 2-hydroxybenzaldehyde, cyclopropylmethylamine, and 3,5-dimethyl-1H-pyrazole in the presence of acetic acid and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
BDP has been extensively studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. BDP has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, BDP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-(cyclopropylmethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-14-13(10(16-17-14)5-8-1-2-8)9-3-4-11-12(6-9)19-7-18-11/h3-4,6,8H,1-2,5,7H2,(H3,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPYTKHMQAXCJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)
![1-[(2-chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2393151.png)

![5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2393155.png)

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)
![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)

![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)
